N1-Cyclopropyl vs. N1-H: Lipophilicity and Membrane Permeability
The N1-cyclopropyl substituent in 6-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine increases lipophilicity compared to the unsubstituted N1-H analog (6-chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 23002-51-9). The N1-cyclopropyl analog has a computed ClogP of approximately 2.0–2.5 (estimated by fragment-based calculation using ChemDraw or similar software), whereas the N1-H analog has a ClogP of approximately 1.1 (XLogP3-AA value from PubChem [1]). This increase in lipophilicity of approximately 0.9–1.4 log units predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Computed lipophilicity (ClogP) – indicator of membrane permeability |
|---|---|
| Target Compound Data | Estimated ClogP ≈ 2.0–2.5 (fragment-based calculation) |
| Comparator Or Baseline | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (N1-H analog): ClogP = 1.1 (PubChem XLogP3-AA) [1] |
| Quantified Difference | ΔClogP ≈ +0.9 to +1.4 log units |
| Conditions | Computational estimation; experimental logP not determined for target compound |
Why This Matters
The higher lipophilicity of the N1-cyclopropyl analog predicts improved passive membrane permeability relative to the N1-H analog, making it a more suitable starting point for programs targeting intracellular kinases where cellular permeability is essential.
- [1] PubChem Compound Summary for CID 52911254, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. XLogP3-AA: 1.1. View Source
- [2] Waring, M. J. "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery 5, no. 3 (2010): 235–248. View Source
